(s)-4-Ethyloxazolidine-2,5-dione

Description

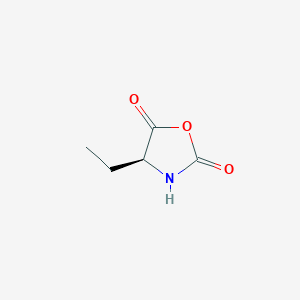

(s)-4-Ethyloxazolidine-2,5-dione is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 3. The 4-position is substituted with an ethyl group, and the stereocenter at this position adopts the S-configuration. Oxazolidine diones are known for their synthetic versatility, serving as intermediates in pharmaceutical chemistry and asymmetric catalysis. Its structural uniqueness lies in the combination of the ethyl substituent and the dione system, which may influence solubility, stability, and intermolecular interactions compared to analogous compounds .

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(4S)-4-ethyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 |

InChI Key |

ONNRRRLKTSGVFD-VKHMYHEASA-N |

Isomeric SMILES |

CC[C@H]1C(=O)OC(=O)N1 |

Canonical SMILES |

CCC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (s)-4-Ethyloxazolidine-2,5-dione, we compare it with structurally related heterocyclic diones, focusing on synthesis, properties, and bioactivity.

Structural Analogues

Oxazolidine-2,4-dione Derivatives Structure: Similar oxazolidine backbone but with diones at positions 2 and 4 instead of 2 and 4. Substituents vary (e.g., acetyl, benzyl). Synthesis: Prepared via cyclization of α-amino acids or catalytic methods, as described in studies on 1-oxazolidine-2,4-dione derivatives . Properties: Higher ring strain due to dione positioning, leading to reactivity in nucleophilic additions. Bioactivity: Limited data, but derivatives are explored for antimicrobial and enzyme inhibition properties.

Piperazine-2,5-diones (Diketopiperazines) Structure: Six-membered piperazine ring with diones at positions 2 and 5. Examples include (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) . Synthesis: Cyclization of dipeptides or microbial fermentation (e.g., marine actinomycetes). Properties: UV absorption at 220–340 nm; moderate solubility in polar solvents. Bioactivity: Antiviral (H1N1), anti-inflammatory, and cytotoxic effects .

Pyrrolidine-2,5-diones

- Structure : Five-membered pyrrolidine ring with diones. Example: N-substituted derivatives synthesized via 1,3-dipolar cycloaddition .

- Synthesis : Stereoselective methods using cycloaddition reactions.

- Properties : Enhanced antioxidant activity (e.g., DPPH radical scavenging EC₅₀ values < 50 μM).

- Bioactivity : Antioxidant and antibacterial activities .

Thiazolidine-2,4-diones

- Structure : Thiazolidine ring with diones at positions 2 and 4. Example: Pioglitazone (antidiabetic drug).

- Synthesis : Condensation of thiazolidine precursors with ketones.

- Properties : High metabolic stability; used in pharmaceuticals.

- Bioactivity : PPAR-γ agonism for diabetes treatment .

Comparative Analysis

*Inferred from analogous oxazolidine syntheses .

Key Research Findings

- Stereochemical Impact : The S-configuration in this compound may enhance enantioselective interactions in catalysis or drug-receptor binding, though this requires validation .

- Biological Potential: Piperazine-2,5-diones exhibit strong antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) , suggesting that this compound could be optimized for similar targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.